molecular formula C25H26N2O2 B12488867 2-(2-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone

2-(2-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone

Cat. No.: B12488867
M. Wt: 386.5 g/mol
InChI Key: APUOBNNXFPCJGV-KNQAVFIVSA-N
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Description

2-(2-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone is a complex organic compound with a unique structure that combines a phenoxy group, a quinoline derivative, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone typically involves multiple steps, including the formation of the phenoxy group, the quinoline derivative, and the final coupling reaction. Common synthetic routes may involve:

    Formation of the Phenoxy Group: This step involves the reaction of 2-methylphenol with an appropriate halogenated ethanone derivative under basic conditions to form the phenoxy group.

    Synthesis of the Quinoline Derivative: The quinoline derivative can be synthesized through a series of reactions, including cyclization and amination, to introduce the phenylamino group.

    Coupling Reaction: The final step involves coupling the phenoxy group with the quinoline derivative under specific reaction conditions, such as the use of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The phenoxy and quinoline groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline compounds.

Scientific Research Applications

2-(2-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone involves its interaction with specific molecular targets and pathways. The phenylamino group may interact with enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and phenoxy-substituted ethanones, such as:

  • 2-(2-methylphenoxy)acetic acid
  • 2-methoxyphenyl isocyanate
  • Quinoline N-oxide derivatives

Uniqueness

What sets 2-(2-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

1-[(2R,4S)-4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl]-2-(2-methylphenoxy)ethanone

InChI

InChI=1S/C25H26N2O2/c1-18-10-6-9-15-24(18)29-17-25(28)27-19(2)16-22(21-13-7-8-14-23(21)27)26-20-11-4-3-5-12-20/h3-15,19,22,26H,16-17H2,1-2H3/t19-,22+/m1/s1

InChI Key

APUOBNNXFPCJGV-KNQAVFIVSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C2=CC=CC=C2N1C(=O)COC3=CC=CC=C3C)NC4=CC=CC=C4

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)COC3=CC=CC=C3C)NC4=CC=CC=C4

Origin of Product

United States

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